molecular formula C22H28N2O5S B2800492 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 922057-03-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2800492
CAS No.: 922057-03-2
M. Wt: 432.54
InChI Key: SIRKSEUAWPXWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide” is a chemical compound with various molecular formulas and weights depending on its specific variant . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula. Different variants of this compound have different molecular formulas and weights . For a detailed molecular structure analysis, it would be necessary to refer to a comprehensive chemical database or conduct a laboratory analysis.

Scientific Research Applications

Synthesis and Characterization

  • The development of novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy, highlighting the importance of such compounds in medicinal chemistry and therapeutic applications due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • Exploration of benzimidazole-tethered oxazepine heterocyclic hybrids, emphasizing the relevance of such structures in the development of nonlinear optical (NLO) properties and potentially highlighting a pathway for the synthesis and application of similar heterocyclic compounds (Almansour et al., 2016).

Biological and Pharmacological Activity

  • Investigation into Schiff bases of Sulfa drugs and their metal complexes, revealing antimicrobial activities and carbonic anhydrase enzyme inhibitor effects, pointing towards the potential biological and pharmacological relevance of sulfonamide derivatives (Alyar et al., 2018).
  • A study on the synthesis, characterization, and antimicrobial evaluation of alkoxyphthalimide derivatives of naphthyridine, which may offer insights into the antimicrobial potential of related heterocyclic sulfonamide derivatives (Bhambi et al., 2009).

Methodological Advances

  • Novel isocyanide-based one-pot multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, showcasing innovative synthetic methodologies that could be applicable in the synthesis of complex sulfonamide-related structures (Shaabani et al., 2010).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-11-24-18-13-16(7-9-19(18)29-14-22(3,4)21(24)25)23-30(26,27)20-10-8-17(28-5)12-15(20)2/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRKSEUAWPXWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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